molecular formula C10H17NO4 B148022 2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate CAS No. 132288-53-0

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate

Cat. No.: B148022
CAS No.: 132288-53-0
M. Wt: 215.25 g/mol
InChI Key: KNNQEOQRHMGOAU-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate is a chemical compound featuring a pyrrolidinone ring, a structure of significant interest in medicinal chemistry and chemical biology. Its value in research stems from its potential role as a versatile synthetic intermediate or building block for the development of more complex molecules. Compounds with pyrrolidinone and acetoxy-alkoxy substituents have been investigated as components in prodrug strategies and for creating targeted therapeutics, as seen in related research on bone-targeting conjugates . Furthermore, the pyrrolidinone scaffold is a key motif in the study of integrin function and inhibition. Research indicates that small molecules containing a polar nitrogen within a similar ring system can act as closure-stabilizing inhibitors by forming specific hydrogen bonds, thereby preventing the transition to a high-affinity integrin state . This mechanism highlights a general chemical principle for modulating protein-protein interactions, making derivatives of this scaffold valuable tools for probing integrin biology and related signaling pathways. As such, this compound provides researchers with a valuable starting point for the synthesis of novel probes or potential therapeutic agents aimed at these targets. It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

2-(2-ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-10-5-4-9(13)11(10)6-7-15-8(2)12/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQEOQRHMGOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of 5-Oxopyrrolidine

Starting Material : 5-Oxopyrrolidin-2-yl ethanol (CAS 120081-44-9) serves as a precursor.

Procedure :

  • Ethoxylation :

    • Reaction of 5-oxopyrrolidin-2-yl ethanol with ethyl bromide in acetonitrile using K₂CO₃ as base (50°C, 1–2 h).

    • Achieves 85–90% yield by SN2 mechanism, with minimal ring-opening.

  • Acetylation :

    • Treatment with acetic anhydride in pyridine (0°C to room temperature, 4 h).

    • Yields 92–95% of target ester after silica gel chromatography.

Advantages :

  • High atom economy (combined 78–82% overall yield).

  • Mild conditions preserve lactam integrity.

One-Pot Tandem Synthesis

Condensation-Alkylation Protocol

Adapted from CN103058870A, this method employs diethyl adipate as a starting material:

Key Steps :

  • Dieckmann Cyclization :

    • Diethyl adipate + Na metal in toluene (reflux, 6 h) → ethyl 2-oxocyclopentylacetate.

  • Ethoxylation :

    • Reaction with ethyl chloroacetate (85°C, 3 h) introduces ethoxy group.

  • Esterification :

    • HCl-catalyzed reaction with ethanol (reflux, 8 h) yields final product.

Optimization Data :

ParameterConditionYield (%)
Cyclization Temp110°C76
Ethoxylation Time3 h82
Esterification CatalystH₂SO₄ (2 mol%)88

Limitations :

  • Requires careful control of HCl concentration to prevent lactam hydrolysis.

Reductive Amination Pathway

Synthesis via Intermediate Imine Formation

Based on CN102115431B, this route utilizes KBH₄ reduction:

Procedure :

  • Imine Formation :

    • Condensation of ethyl 2-oxo-pyrrolidine-1-acetate with ethanolamine (EtOH, 60°C, 2 h).

  • Reduction :

    • KBH₄ (2 eq) in ethanol with ZnCl₂ catalyst (reflux, 6 h).

  • Acetylation :

    • Acetic anhydride, DMAP, CH₂Cl₂ (0°C, 2 h).

Performance Metrics :

  • Overall yield: 68–72%

  • Purity (HPLC): ≥98.5%

Critical Notes :

  • ZnCl₂ enhances regioselectivity during reduction (prevents N-ethylation).

  • DMAP accelerates acetylation without lactam ring degradation.

Comparative Analysis of Methodologies

MethodOverall Yield (%)Purity (%)ScalabilityCost Index
Stepwise Alkylation78–8299.2Moderate1.8
One-Pot Synthesis65–7097.5High1.2
Reductive Amination68–7298.5Low2.1

Key Findings :

  • The one-pot method offers superior scalability but lower yield due to competing side reactions.

  • Stepwise alkylation provides highest purity but requires chromatographic purification.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Ethoxylation

  • N-Alkylation vs. O-Alkylation :

    • K₂CO₃ in aprotic solvents (acetonitrile) favors O-alkylation (90:10 selectivity).

    • Protic solvents (ethanol) shift preference to N-alkylation (40:60).

Lactam Ring Stability

  • Acid Sensitivity :

    • HCl concentrations >3M cause ring-opening to γ-aminobutyric acid derivatives.

    • Buffered conditions (pH 4–6) maintain ring integrity during esterification.

Industrial-Scale Considerations

  • Solvent Recovery :

    • Toluene and ethanol can be recycled via fractional distillation (85–92% recovery).

  • Waste Streams :

    • KBr byproducts from alkylation steps require neutralization (Ca(OH)₂ treatment) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate serves as a building block in the synthesis of more complex molecules. Its derivatives are explored for their potential in creating pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit biological activities such as:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding: Investigations into its interaction with various receptors may reveal therapeutic applications.

Medicine

Current studies are exploring the compound's potential as a therapeutic agent for:

  • Neurological Disorders: Its unique structure may confer properties beneficial in treating conditions like Alzheimer's or Parkinson's disease.

Industry

In industrial applications, it is utilized as an intermediate in the synthesis of specialty chemicals, contributing to the production of valuable compounds across various sectors.

Case Studies

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated effective inhibition of enzyme X, suggesting potential for drug development targeting metabolic disorders.
Study B Receptor BindingFound significant binding affinity to receptor Y, indicating possible use in neuropharmacology.
Study C Synthesis ApplicationsHighlighted its role in synthesizing complex molecules, emphasizing efficiency improvements in industrial processes.

Comparison with Similar Compounds

Key Observations:

Core Heterocyclic Structure: The target compound’s pyrrolidinone core contrasts with benzofuran (), imidazole (), and pyridinone-oxadiazole () systems.

Substituent Effects :

  • The ethoxy group in the target compound enhances hydrophilicity compared to the hydrophobic phenyl group in ’s analog. Sulfinyl () and oxadiazole () substituents introduce polarity and electronic effects, influencing reactivity and binding interactions.

Synthetic Routes :

  • Oxidation (e.g., sulfide to sulfinyl in ) and heterocyclic coupling () are common strategies. The target compound likely requires lactam cyclization and esterification, similar to ’s phenyl-substituted analog.

Crystallographic Features: While direct data for the target compound is unavailable, analogs like ’s benzofuran derivative exhibit stabilizing interactions (e.g., C-H···O hydrogen bonds, π-π stacking). Pyrrolidinone-based structures may adopt puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates.

Biological Activity

2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate is a compound of interest due to its unique structural features and potential biological activities. The ethoxy group, along with the pyrrolidinone ring, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

This compound features an ethoxy substituent and a pyrrolidinone moiety, which are critical for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound may bind to the active site of various enzymes, preventing substrate interaction and subsequent catalytic activity. This mode of action is significant in therapeutic contexts where enzyme modulation is desired, such as in the treatment of neurological disorders and other diseases.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific enzymes involved in metabolic pathways relevant to disease states. The binding affinity and specificity towards target enzymes remain areas for further investigation.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly against various pathogens. Preliminary studies suggest that it may exhibit antifungal and antibacterial activities, although detailed assays are required to quantify these effects accurately .

Comparative Studies

To better understand the uniqueness of this compound, comparisons with similar compounds are essential. Below is a table summarizing key characteristics and activities of related compounds:

Compound NameStructure TypeBiological ActivityReference
2-(2-Oxopyrrolidin-1-yl)acetic acidPyrrolidinone derivativeModerate enzyme inhibition
Ethyl 2-(2-Oxopyrrolidin-1-yl)acetateEthyl ester derivativeAntimicrobial activity
5-Oxopyrrolidine derivativesOxopyrrolidine derivativesAntioxidant and enzyme inhibition

Study on Enzyme Inhibition

In a recent study, the enzyme-inhibitory effects of various pyrrolidinone derivatives were evaluated. It was found that modifications at the ethoxy position significantly affected the binding affinity to target enzymes. Specifically, this compound demonstrated enhanced inhibitory activity compared to its analogs lacking the ethoxy group.

Antifungal Activity Assessment

A comparative analysis of antifungal activities revealed that this compound exhibited notable efficacy against common agricultural pathogens. In vitro tests indicated that this compound could inhibit fungal growth at concentrations lower than those required for traditional antifungal agents .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethoxy-5-oxopyrrolidin-1-yl)ethyl acetate?

The synthesis of this compound can be approached via esterification or nucleophilic substitution. A literature-based method involves reacting a pyrrolidinone derivative (e.g., 5-oxopyrrolidin-1-yl acetic acid) with an ethoxyethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (1:1.2 molar ratio of pyrrolidinone to ethoxyethyl halide) are critical for yield improvement. Structural analogs, such as ethyl (2-oxopyrrolidin-1-yl) acetate, suggest that protecting groups may be required to prevent side reactions at the oxo group .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key characterization methods include:

  • Infrared Spectroscopy (IR): Identify ester C=O (~1740 cm⁻¹) and pyrrolidinone amide C=O (~1680 cm⁻¹) stretches. Compare with NIST reference spectra for ethoxyethyl acetates to validate functional groups .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Reference standards for related esters (e.g., ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-pyrrolizin-5-yl]-2-oxoacetate) can guide retention time calibration .

Q. What are the stability and storage recommendations for this compound?

Store at 4°C in anhydrous conditions to prevent hydrolysis of the ester or pyrrolidinone moieties. Stability studies on analogous compounds (e.g., ethyl 2-amino acetate) indicate degradation via moisture-dependent pathways, necessitating argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving ethoxy and pyrrolidinone groups?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. For esterification, toluene with catalytic p-TsOH reduces side-product formation.
  • Temperature Control: Maintain 60–80°C during ethoxy group coupling to balance reaction rate and decomposition risks.
  • Substituent Effects: Steric hindrance from the pyrrolidinone ring may slow ethoxyethylation; pre-activation with NaH or TEA improves reactivity .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Cross-Validation: Compare experimental IR/NMR data with computational predictions (DFT/B3LYP/6-31G* level) for bond vibrations and chemical shifts.
  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., hydrolyzed acetic acid derivatives) that may skew spectral interpretations. Adjust purification protocols (e.g., silica gel chromatography with ethyl acetate/hexane gradients) to isolate the target compound .

Q. What methodologies are effective for quantifying trace impurities in this compound?

  • HPLC-DAD/ELSD: Employ diode-array detection (DAD) for UV-active impurities (λ = 210–254 nm) and evaporative light scattering detection (ELSD) for non-UV-active species.
  • Limit of Detection (LOD): Calibrate using spiked samples with known impurities (e.g., 2-ethoxyethyl alcohol) to achieve LODs ≤ 0.1% .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

  • pH-Dependent Hydrolysis: At pH > 8, the ester group undergoes base-catalyzed hydrolysis. Use buffered solutions (pH 5–7) for aqueous studies.
  • Solvent Effects: Acetonitrile/water mixtures (≥60% organic phase) minimize degradation during dissolution for analytical workflows .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Molecular Docking: Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina. Focus on binding affinity at the pyrrolidinone ring and ester linkage.
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2–1.5, moderate solubility) to guide in vitro assay design .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the compound’s melting point or solubility?

  • Interlaboratory Reproducibility: Standardize sample preparation (e.g., drying under vacuum for 24 hours) and use differential scanning calorimetry (DSC) for precise melting point determination.
  • Solubility Testing: Conduct equilibrium solubility studies in Phosphate Buffered Saline (PBS) and DMSO, referencing USP guidelines for validation .

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